Tert-butyl 4-hydroxypiperidine-2-carboxylate
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Overview
Description
Tert-butyl 4-hydroxypiperidine-2-carboxylate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-hydroxypiperidine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with hydrochloric acid in a saturated solution of 1,4-dioxane. The reaction is stirred for 2 hours at room temperature, and the resulting mixture is concentrated under vacuum to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Tert-butyl 4-hydroxypiperidine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-hydroxy-1-piperidinecarboxylate
- N-Boc-4-hydroxypiperidine
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-hydroxypiperidine-2-carboxylate is unique due to its specific structural features and reactivity. It offers distinct advantages in terms of stability, reactivity, and versatility in various chemical reactions compared to similar compounds .
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl 4-hydroxypiperidine-2-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)8-6-7(12)4-5-11-8/h7-8,11-12H,4-6H2,1-3H3 |
InChI Key |
IIAIUFFONBIUMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CCN1)O |
Origin of Product |
United States |
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